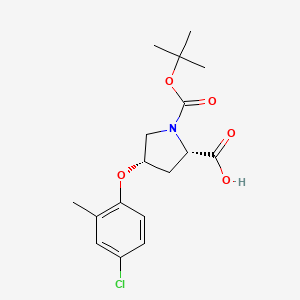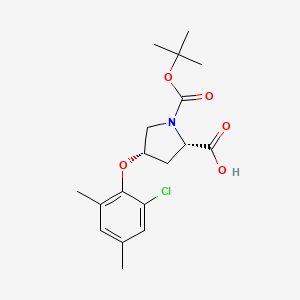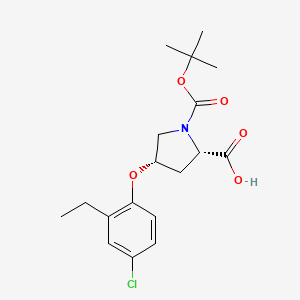![molecular formula C16H24N2O3 B1398312 Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate CAS No. 1219967-51-7](/img/structure/B1398312.png)
Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate
Descripción general
Descripción
Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate is a chemical compound with the molecular formula C16H24N2O3. It has a molecular weight of 292.37 g/mol. This compound has been found to display potent antiproliferative effects against various cancer cell lines, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia .
Aplicaciones Científicas De Investigación
Structure-Activity Relationship
- Receptor Affinity and Activity in Rodents : A study explored the structure-activity relationship of antiestrogens, focusing on derivatives of 2,3-diaryl-2H-1-benzopyrans. It found that modifications in the side chain and its position significantly influenced the compound's receptor affinity for the estrogen receptor and its agonist-antagonist activity in rodents. Specifically, a tertiary aminoethoxy chain at the para position and certain alkyl substitutions at position 4 of the pyran ring increased receptor affinity and altered agonist/antagonist activity. These modifications led to potent antiestrogen effects compared to other compounds like tamoxifen (Sharma et al., 1990).
Anti-cancer Properties
- Antileukemic Activity in Mice : Ureidothiazole and ureidothiadiazole derivatives related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate demonstrated antileukemic activity against the leukemia P-388 tumor system in mice. Key structural units, such as "isothioureido" or "isothiosemicarbazono", were identified as contributing to the active properties of these compounds (Zee-Cheng & Cheng, 1979).
Antidiabetic Properties
- Antihyperglycemic Agents in Mice : Research involving the synthesis and structure-activity relationship (SAR) studies of specific pyrazol-3-one derivatives found potent antihyperglycemic agents in obese, diabetic db/db mice. This study highlights the role of specific substitutions at the benzyl group and the trifluoromethyl group in enhancing the antihyperglycemic effect, providing insights into the design of new antidiabetic medications (Kees et al., 1996).
Anti-inflammatory Properties
- Synthesis and Anti-inflammatory Actions : A series of tetrahydropyrano[3, 4-b]indole-1-acetic acids, including etodolic acid and its derivatives, were synthesized and evaluated for anti-inflammatory and ulcerogenic effects. The research indicates that certain derivatives, like 1, 8-diethyl tetrahydropyrano indole-1-acetic acid (etodolic acid), demonstrate potent anti-inflammatory activity, particularly against chronic inflammation models in rats, with relatively low acute ulcerogenic potential (Martel et al., 1976).
Propiedades
IUPAC Name |
ethyl 3-amino-4-[methyl(oxan-4-ylmethyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-21-16(19)13-4-5-15(14(17)10-13)18(2)11-12-6-8-20-9-7-12/h4-5,10,12H,3,6-9,11,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMLUOGGXNYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)CC2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398230.png)
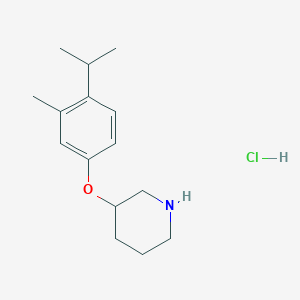


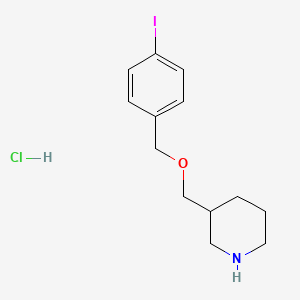
![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)
![4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398240.png)



![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)
